
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an isopropyl group, and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide typically involves the reaction of 3-chloro-4-fluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Addition Reactions: The acrylamide moiety can undergo Michael addition reactions with nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Michael Addition: Nucleophiles like thiols or amines are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while Michael addition can produce β-substituted acrylamides.
科学的研究の応用
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The acrylamide moiety can participate in covalent bonding with nucleophilic sites on proteins, potentially leading to inhibition of enzyme activity or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- 3-Chloro-4-fluorophenyl isocyanate
- 3-Chloro-4-fluorophenylboronic acid
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
3-(3-Chloro-4-fluorophenyl)-N-isopropylacrylamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its stability and potential for specific interactions with biological targets, distinguishing it from other similar compounds.
特性
分子式 |
C12H13ClFNO |
|---|---|
分子量 |
241.69 g/mol |
IUPAC名 |
(E)-3-(3-chloro-4-fluorophenyl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C12H13ClFNO/c1-8(2)15-12(16)6-4-9-3-5-11(14)10(13)7-9/h3-8H,1-2H3,(H,15,16)/b6-4+ |
InChIキー |
SJMCIYAKDJZFCS-GQCTYLIASA-N |
異性体SMILES |
CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)F)Cl |
正規SMILES |
CC(C)NC(=O)C=CC1=CC(=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Ethyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14888142.png)
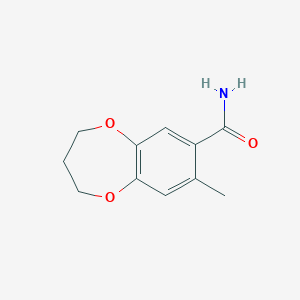


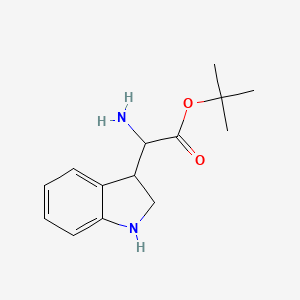
![6-Oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14888174.png)
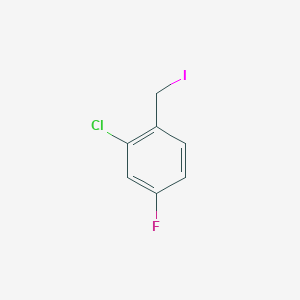
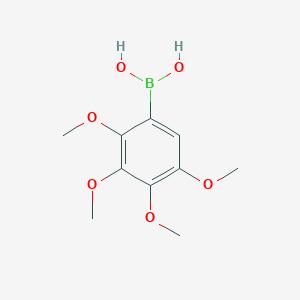
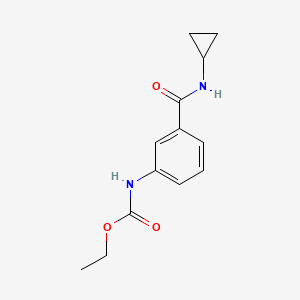



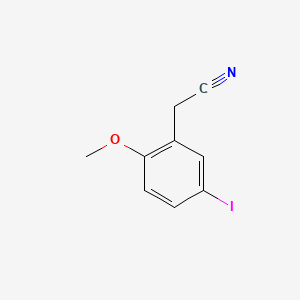
![[4-(2-aminoethyl)-4H-1,2,4-triazol-3-yl]methanol](/img/structure/B14888222.png)
